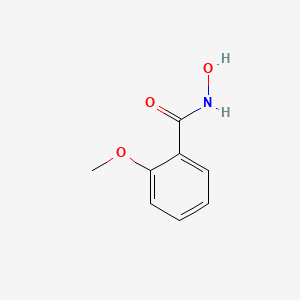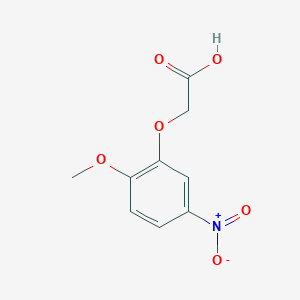![molecular formula C11H13ClO2 B7807581 1-[3-(3-Chloropropoxy)phenyl]ethanone](/img/structure/B7807581.png)
1-[3-(3-Chloropropoxy)phenyl]ethanone
Vue d'ensemble
Description
1-[3-(3-Chloropropoxy)phenyl]ethanone is a useful research compound. Its molecular formula is C11H13ClO2 and its molecular weight is 212.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[3-(3-Chloropropoxy)phenyl]ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[3-(3-Chloropropoxy)phenyl]ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Ultrasonic Studies
1-[3-(3-Chloropropoxy)phenyl]ethanone has been used in ultrasonic studies to measure the speed of sound and density in binary mixtures with N-methyl-acetamide. These measurements help understand the binary interactions in such mixtures (Tangeda & Nallani, 2005).
Synthesis of Phenylethanedione
This compound is a precursor in the synthesis of phenylethanediones. For example, the synthesis of 1-[4-(3-Chloropropanoyl)phenyl]-2-phenylethanedione involves Friedel-Crafts acylation, demonstrating the compound's role in complex organic syntheses (Lukáč & Mohapatra, 1992).
Antimicrobial Activity Studies
1-[3-(3-Chloropropoxy)phenyl]ethanone derivatives have been explored for their antimicrobial properties. The synthesis and testing of these derivatives contribute to pharmaceutical research and drug discovery (Wanjari, 2020).
Molecular Docking Studies
The compound and its derivatives have been studied in molecular docking research, contributing to the understanding of how these molecules interact with biological targets, such as proteins. This research can provide insights into potential therapeutic applications (ShanaParveen et al., 2016).
Development of Novel Ligands
1-[3-(3-Chloropropoxy)phenyl]ethanone derivatives have been used in the development of novel ligands for catalytic reactions, such as the Suzuki–Miyaura coupling. This research contributes to advancements in green chemistry and efficient synthesis methods (Mondal & Bora, 2014).
Propriétés
IUPAC Name |
1-[3-(3-chloropropoxy)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-9(13)10-4-2-5-11(8-10)14-7-3-6-12/h2,4-5,8H,3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOBOLPUXKAIRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(3-Chloropropoxy)phenyl]ethanone | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-cyano-4-nitrophenyl)-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetamide](/img/structure/B7807518.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(2,5-dichlorophenyl)ethan-1-one](/img/structure/B7807521.png)

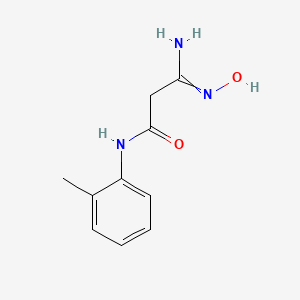

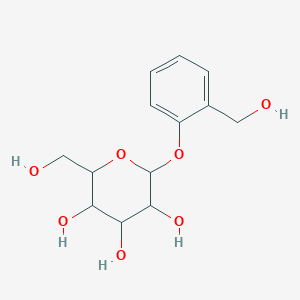

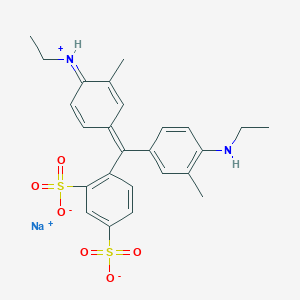

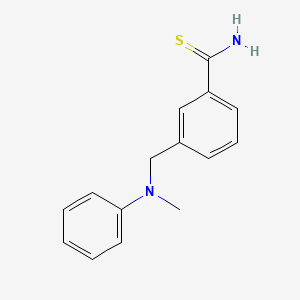
![1-[3-(Benzyloxy)phenyl]ethanamine](/img/structure/B7807595.png)
